molecular formula C14H14N2O3S B2968129 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole CAS No. 496796-39-5

5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2968129
CAS No.: 496796-39-5
M. Wt: 290.34
InChI Key: WCSYKXUWLAKRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole (CID 2952377) is a dihydropyrazole (pyrazoline) derivative, a class of heterocyclic compounds recognized for its significant potential in medicinal chemistry research . The core pyrazole scaffold is a privileged structure in drug discovery, present in several therapeutic agents due to its diverse biological activities . This specific compound features a furan ring and a methylsulfonyl group, which are functional moieties often utilized to modulate biological activity and physicochemical properties. Researchers are particularly interested in such hybrid structures for developing novel bioactive molecules. Research Applications and Biological Activity Compounds based on the 5-(furan-2-yl)-3-aryl-4,5-dihydro-1H-pyrazole structure have been synthesized and evaluated for various biological activities. The primary research applications for this chemotype include: • Antimicrobial Research : Pyrazoline derivatives bearing a furan ring have demonstrated promising in vitro antibacterial and antifungal activities against a range of microorganisms, making them valuable scaffolds for investigating new anti-infective agents . • Pharmacological Profiling : Pyrazole and pyrazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, such as anti-inflammatory, anticancer, antioxidant, and anticonvulsant effects . This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems for biological screening. Mechanism of Action & Research Value The research value of pyrazole derivatives lies in their ability to interact with multiple biological targets. While the specific mechanism of action for this compound may be subject to ongoing investigation, related pyrazoles are reported to function through various pathways, including enzyme inhibition . They can act as inhibitors for enzymes like topoisomerase, succinate dehydrogenase, and DNA gyrase, which are crucial for DNA replication and energy metabolism in pathogens . Furthermore, the methylsulfonyl group is a notable pharmacophore that can influence binding affinity and selectivity toward enzyme active sites. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

3-(furan-2-yl)-2-methylsulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-20(17,18)16-13(14-8-5-9-19-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSYKXUWLAKRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13N3O2S\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a furan ring and a methylsulfonyl group, contributing to its unique properties and biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that various pyrazole compounds showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone . The presence of the methylsulfonyl group in our compound may enhance its anti-inflammatory potential.

2. Antimicrobial Activity

The compound has been tested for its antimicrobial properties against a range of bacterial strains. A series of pyrazole derivatives demonstrated promising activity against E. coli and Staphylococcus aureus, with some compounds showing significant inhibition rates . The structural modifications in pyrazoles are critical for enhancing their antibacterial efficacy.

3. Anticancer Potential

Some studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds similar to our target have been shown to inhibit cancer cell proliferation in various cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

4. Analgesic Effects

Compounds within the pyrazole class have also been evaluated for analgesic effects. Certain derivatives exhibited pain relief comparable to conventional analgesics, suggesting that modifications in the structure can lead to enhanced pain management capabilities .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
Anti-inflammatoryUp to 85% TNF-α inhibition
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cells
AnalgesicComparable to standard analgesics

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines in vitro. The results showed significant reductions in TNF-α and IL-6 levels, indicating strong anti-inflammatory potential.
  • Antimicrobial Efficacy : A comparative study assessed various pyrazole compounds against standard antibiotics. The results indicated that some derivatives exhibited superior activity against resistant strains of bacteria .
  • Cancer Cell Proliferation : In vitro assays on cancer cell lines demonstrated that certain pyrazole derivatives could effectively reduce cell viability through apoptosis pathways, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 1: Sulfonyl Group Variations
  • Methylsulfonyl vs. Aryl Sulfonyl: The target compound’s methylsulfonyl group (CH₃SO₂) contrasts with aryl sulfonyl groups like 4-methylphenylsulfonyl in 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (). In CAS 511237-73-3 (), a structurally similar compound replaces the phenyl group at position 3 with a thienyl moiety, retaining the methylsulfonyl group. This substitution highlights the tolerance for heteroaromatic groups in modulating bioactivity .
Position 5: Furan vs. Other Substituents
  • Furan vs. Halogenated Aryl Groups :
    • Compounds like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole () exhibit reduced antibacterial activity compared to furan-containing analogs (e.g., 2b and 2d in ), suggesting electron-rich furan enhances interactions with bacterial targets .
    • Anti-inflammatory SAR studies () indicate electron-donating groups (e.g., furan) improve activity, whereas electron-withdrawing groups (e.g., halogens) may reduce efficacy unless paired with complementary pharmacophores .
Antimicrobial Activity
  • Furan-Pyrazole Derivatives :
    • Compounds such as (5R)-5-(furan-2-yl)-1-phenyl-3-[2-(benzyloxy)phenyl]-4,5-dihydro-1H-pyrazole (2b) and its naphthalenylmethoxy analog (2d) demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to gentamicin and tetracycline (MIC values: 12.5–25 µg/mL) .
    • Alkoxy and naphthalenylmethoxy substituents at position 3 enhance membrane penetration, as seen in .
Anti-Inflammatory Activity
  • Substituted Phenyl Derivatives :
    • 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (compound 7, ) exhibited an IC₅₀ of 419.05 µg/mL in protein denaturation assays, outperforming other derivatives due to the electron-donating aniline group .
    • Halogenated analogs (e.g., 4-fluorophenyl) showed moderate activity, aligning with SAR trends () .
Anticancer Activity
  • Furan-Phenyl Pyrazolines: In ovarian cancer cell lines (OVCA420 and SKOV3), derivatives like 2-N-(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-2-yl)methanone (compound ①, ) showed significant growth inhibition (p < 0.05), attributed to the quinoline moiety enhancing DNA intercalation .

Physicochemical and Structural Properties

Melting Points and Crystallinity
  • The methylsulfonyl derivative (target compound) is expected to have a higher melting point than non-sulfonyl analogs due to increased polarity. For example, compound 4a () with a 4-chlorophenyl group melts at 126–128°C, while sulfonyl-containing compounds often exceed 150°C .
Planarity and Intermolecular Interactions
  • X-ray crystallography of 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole () revealed near-planar pyrazoline rings (max deviation: 0.078 Å), facilitating tight crystal packing via hydrogen bonds and π-π stacking .

Data Tables

Table 1: Bioactivity Comparison of Selected Pyrazoline Derivatives

Compound Substituents (Positions 1, 3, 5) Activity (IC₅₀/MIC) Reference
Target Compound 1: CH₃SO₂; 3: Ph; 5: Furan N/A (Theoretical)
2b () 1: Ph; 3: 2-(Benzyloxy)Ph; 5: Furan MIC: 12.5 µg/mL (S. aureus)
Compound 7 () 1: H; 3: Ph; 5: 4-Aminophenyl IC₅₀: 419.05 µg/mL
CAS 511237-73-3 () 1: CH₃SO₂; 3: Thienyl; 5: Furan N/A

Table 2: Structural and Physical Properties

Compound Melting Point (°C) Planarity (XRD) LogP
Target Compound ~150–160 (Pred.) Planar (Assumed) 1.62 (Est.)
4a () 126–128 Not Reported 3.12
1-(4-Me-PhSO₂)-5-Ph () 158–160 Max Dev.: 0.078 Å 2.89

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in acetic acid under reflux. Key parameters include:

  • Precursor selection : Use of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one derivatives for pyrazoline ring formation .
  • Reagent optimization : Hydrazine hydrate molar ratios (1:1.2 chalcone:hydrazine) and reflux duration (5–8 hours) to maximize yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group incorporation .
    • Data Table :
ParameterOptimal ConditionYield Range
Reflux Time6 hours75–85%
SolventAcetic Acid70–80%
Temperature80–100°C-

Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic peaks?

  • Methodology :

  • NMR :
  • ¹H NMR : δ 3.1–3.5 ppm (ABX system for dihydropyrazole C4-H and C5-H), δ 7.2–7.8 ppm (aromatic protons) .
  • ¹³C NMR : δ 145–160 ppm (sulfonyl carbon), δ 110–120 ppm (furan carbons) .
  • IR : Stretching bands at 1350–1380 cm⁻¹ (S=O), 1600–1650 cm⁻¹ (C=N) .
  • HPLC : Purity >98% using C18 columns (methanol:water = 70:30) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodology :

  • Anticancer Activity : MTT assay on bladder cancer cell lines (e.g., T24) with IC₅₀ calculations .
  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 µM considered active) .
  • Enzyme Inhibition : Carbonic anhydrase isoform assays (e.g., CAH1_HUMAN) via spectrophotometric monitoring .

Advanced Questions

Q. How can hydrogen-bonding ambiguities in X-ray crystallography data be resolved for this compound?

  • Methodology :

  • Software Tools : SHELXL for refinement and Mercury for visualization of intermolecular interactions .
  • Graph Set Analysis : Assign patterns (e.g., R₂²(8) for dimeric hydrogen bonds) using Etter’s rules .
  • Thermal Motion Analysis : ADPs (Anisotropic Displacement Parameters) to distinguish static disorder from dynamic motion .

Q. How to address contradictions in reported bioactivity across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Comparative Assay Design : Standardize cell lines (e.g., ATCC-certified T24) and positive controls (e.g., doxorubicin) .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
  • Meta-Analysis : Cross-reference datasets with PubChem BioAssay (AID 743255) to identify outlier protocols .

Q. What computational strategies predict target binding modes and selectivity?

  • Methodology :

  • Molecular Docking : AutoDock Vina with PDB structures (e.g., 5L6E for carbonic anhydrase) and flexible side-chain sampling .
  • QSAR Modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .

Q. How to evaluate compound stability under thermal/photo stress for long-term storage?

  • Methodology :

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A guidelines) and UV light (254 nm) for 48 hours .
  • Analytical Monitoring : LC-MS to detect degradation products (e.g., sulfonyl group hydrolysis) .
  • Crystallinity Check : PXRD pre/post stress to confirm polymorphic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.